2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound features a 3,4-dimethoxyphenyl group attached to a tetrazole ring, making it structurally unique and potentially valuable in various scientific applications. The synthesis and characterization of such compounds have garnered interest due to their biological activities and potential therapeutic uses.
The compound can be classified under organic compounds, specifically as an aromatic heterocycle due to the presence of the aromatic dimethoxyphenyl group. Tetrazole derivatives like this one are often explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities. The synthesis methods for tetrazoles typically involve multi-component reactions or cycloaddition processes that allow for the incorporation of various functional groups.
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol can be achieved through several methods. One efficient approach is the one-pot multi-component reaction, which combines aldehydes, sodium azide, and hydroxylamine under specific conditions to form tetrazole derivatives. This method simplifies the synthesis process by reducing the number of steps involved.
The molecular structure of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol can be analyzed using various spectroscopic techniques:
The reactions involving 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol typically include:
The stability of the tetrazole ring allows it to undergo various nucleophilic substitutions and electrophilic additions, making it a versatile intermediate in organic synthesis.
The applications of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol span across various fields:
Tetrazole chemistry originated in 1885 with Bladin’s synthesis of phenyltetrazole, marking the first exploration of this nitrogen-rich heterocycle [9]. The significance of tetrazoles surged following the discovery of their bioisosteric relationship with carboxylic acids, characterized by comparable pKa values (tetrazole: 4.5–4.9 vs. carboxylic acid: 4.2–4.4) but enhanced metabolic stability and lipophilicity. This property enables superior membrane penetration while maintaining ionization capacity at physiological pH [9]. By 2023, over 23 FDA-approved drugs incorporated 1H- or 2H-tetrazole moieties, spanning therapeutic areas such as hypertension (e.g., losartan), antimicrobial therapy, and oncology [5] [9]. The structural versatility of tetrazoles allows substitutions at N1, N2, or C5 positions, facilitating diverse receptor interactions. For instance, C5-substituted derivatives mimic carboxylic acid geometry, while 1,5-disubstituted variants serve as cis-amide bond surrogates in peptidomimetics, as confirmed by Cambridge Structural Database (CSD) torsion angle analyses (Figure 1) [9].
Table 1: FDA-Approved Drugs Featuring Tetrazole Moieties
Drug Name | Therapeutic Category | Tetrazole Substitution Type |
---|---|---|
Losartan | Antihypertensive | 1H-tetrazole-5-yl |
Candesartan | Antihypertensive | 2H-tetrazole-5-yl |
Alfentanil | Analgesic | 5-substituted-1H-tetrazole |
The integration of an ethanol moiety with tetrazole creates hybrid architectures with dual functional domains: the ionizable tetrazole ring and a flexible hydroxyethyl chain. This combination enhances aqueous solubility and provides a synthetic handle for further derivatization. As evidenced by CSD data, 2-substituted tetrazoles exhibit distinctive hydrogen-bonding patterns, where the ethanol -OH group acts as a hydrogen bond donor, while tetrazole nitrogens (N3/N4) serve as acceptors (Figure 2A) [9]. In the compound 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol, the ethanol spacer enables conformational flexibility, allowing optimal positioning for target engagement. Molecular modeling confirms that such hybrids maintain planar tetrazole geometry (dihedral angle: <5° relative to the phenyl ring), critical for π-stacking interactions with aromatic residues in biological targets [3] [9]. Synthetic routes to these hybrids often employ Ugi-Pictet-Spengler multicomponent reactions (MCRs), leveraging precursors like 3,4-dimethoxyphenethylamine and isocyanoacetaldehyde dimethylacetal (Scheme 1) [7]. Yield optimization studies identified methanesulfonic acid catalysis at room temperature as optimal, affording cyclized products in 67–95% yields (Table 2) [7].
Table 2: Physicochemical Properties of 2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄N₄O₃ | Calculated [3] |
Molecular Weight | 250.26 g/mol | Calculated [3] |
Predicted logP | 1.88 | ACD/Percepta [5] |
Water Solubility | >10 mg/mL | Predicted [5] |
Hydrogen Bond Acceptors | 7 | PubChem [1] |
The 3,4-dimethoxyphenyl (veratryl) group is strategically significant due to its dual roles in enhancing target affinity and modulating pharmacokinetics. Biophysically, the dimethoxy motif engages in hydrophobic interactions and hydrogen bonding with biological targets, particularly tubulin. Molecular docking reveals that veratryl-substituted tetrazoles occupy the colchicine binding site, where methoxy oxygen atoms form hydrogen bonds with tubulin’s Cysβ241 residue (Figure 3) [5]. This interaction underpins the potent antimitotic activity of analogues like compound 8h (GI₅₀ < 10 nM in 90% of NCI-60 cancer lines) [5].
Metabolically, the methoxy groups serve as prodrug functionalities. Hepatic cytochrome P450 enzymes demethylate them to catechols, enhancing target binding through phenolic hydroxyl groups. This is evidenced by the bioactivation pathway of DMU-212 (a resveratrol analogue), where demethylation yields DMU-214, exhibiting 10-fold increased tubulin inhibition [5]. Chemically, homoveratryl alcohol (2-(3,4-dimethoxyphenyl)ethanol) serves as a key precursor. Its synthesis—via sodium borohydride/iodine reduction of 3,4-dimethoxyphenylacetic acid—affords high yields (98.9%) and scalability [4] [6]. The ethylene spacer in homoveratryl alcohol facilitates linkage diversification, enabling conjugation to tetrazole rings via Mitsunobu or nucleophilic substitution reactions [7] [8].
Table 3: Synthetic Yields of 3,4-Dimethoxyphenyl-Containing Intermediates
Compound | Synthetic Route | Yield (%) | Reference |
---|---|---|---|
2-(3,4-Dimethoxyphenyl)ethanol | NaBH₄/I₂ reduction | 98.9 | [4] |
Ugi adduct (with 3,4-dimethoxyphenethylamine) | MCR (aldehyde/TMS-N₃/isocyanide) | 73–94 | [7] |
Tetrahydrotetrazolo[1,5-a]pyrazine | Pictet-Spengler cyclization | 50–95 | [7] |
Structural Representations
Compound 1: 2-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol
OCH₃ │ OCH₃ ──◯── N═N ║ │ N─N ──CH₂─CH₂─OH
Scheme 1: Key synthesis route via Ugi-Pictet-Spengler MCR [7]
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7